(3-Methoxy-4-methylphenyl)methanol
Overview
Description
“(3-Methoxy-4-methylphenyl)methanol” is a chemical compound with the molecular formula C9H12O2 . It is also known by other names such as “3-Methoxy-4-methylbenzyl alcohol” and "Benzenemethanol, 3-methoxy-4-methyl-" .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a four-step synthesis of a compound named “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride” was reported with an overall yield of 9% .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H12O2/c1-7-3-4-8 (6-10)5-9 (7)11-2/h3-5,10H,6H2,1-2H3
.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 152.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass of the molecule is 152.083729621 g/mol .
Scientific Research Applications
Chemisorption and Decomposition on Nickel Surfaces : A study by Demuth and Ibach (1979) investigated the chemisorption and decomposition of methanol on Ni(111) surfaces. They identified a methoxy species, which forms as a surface intermediate during the thermal decomposition of chemisorbed methanol, indicating potential applications in surface chemistry and catalysis (Demuth & Ibach, 1979).
Methanolysis of Methylphosphonothioates : Research by Dhar, Edwards, and Brown (2011) explored the kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates. This study could be relevant for developing decontamination methods for toxic byproducts like EA 2192, a byproduct of VX hydrolysis (Dhar et al., 2011).
Electrocatalytic Oxidation of Alcohols : A study by Ciszewski and Milczarek (1996) focused on the electrocatalytic oxidation of methanol and other alcohols using a nickel-based modified glassy carbon electrode. This research is significant for electrochemical applications and the development of sensors (Ciszewski & Milczarek, 1996).
Probing Surface Sites of Ceria Nanocrystals : Wu, Li, Mullins, and Overbury (2012) used methanol to probe the surface sites of ceria nanocrystals with defined surface planes. This study provides insights into the surface chemistry of metal oxide catalysts, which is crucial for various catalytic processes (Wu et al., 2012).
Methanol-to-Olefin Process : Wang, Buchholz, Seiler, and Hunger (2003) demonstrated that surface methoxy groups on acidic zeolite catalysts initiate the methanol-to-olefin (MTO) process. This research is important for understanding the mechanisms in zeolite-based catalysis and hydrocarbon production (Wang et al., 2003).
Safety and Hazards
Future Directions
The future directions of “(3-Methoxy-4-methylphenyl)methanol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, methanol, which can be produced from a wide range of carbon-containing sources, has been central to research in both academia and industry due to its potential to obtain olefins, aromatics, and/or gasoline without relying on oil .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (3-Methoxy-4-methylphenyl)methanol may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can undergo reactions with primary radicals produced by an initiator, forming peroxy radicals . These radicals can then react with monomers at a slower rate to form a random copolymer .
Biochemical Pathways
It’s plausible that this compound could influence pathways involving the formation of peroxy radicals and the subsequent formation of copolymers .
Pharmacokinetics
Its molecular weight of 15219 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Similar compounds have been found to demonstrate antimutagenic action against mutagenicity induced by dna methylation , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect its physical form, which can be a liquid, low melting solid . Additionally, safety data suggests that it is a flammable liquid and vapor, and may cause respiratory irritation . Therefore, it’s crucial to handle and store this compound properly to ensure its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that enzymes play a crucial role in the metabolism of similar compounds . The enzymes involved in these processes often have specific active sites that interact with the compound, facilitating its conversion into various metabolites .
Cellular Effects
Similar compounds have been shown to have effects on platelet aggregation .
Molecular Mechanism
It is likely that it interacts with various biomolecules within the cell, potentially influencing gene expression and enzyme activity .
Metabolic Pathways
Similar compounds are known to be metabolized by enzymes such as tyrosine aminotransferase and aromatic α-keto acid reductase .
Properties
IUPAC Name |
(3-methoxy-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDSQSUDVJXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471590 | |
Record name | (3-methoxy-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4685-50-1 | |
Record name | (3-methoxy-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxy-4-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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